molecular formula C7H8LiNO3 B13548689 Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate

Katalognummer: B13548689
Molekulargewicht: 161.1 g/mol
InChI-Schlüssel: HCZOHMNGUDCEEZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate typically involves the reaction of 5-(propan-2-yl)-1,3-oxazole-2-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert conditions to prevent moisture and air from affecting the reaction . The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the reactants and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.

Wissenschaftliche Forschungsanwendungen

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lithium(1+)5-(propan-2-yl)-1,3-thiazole-2-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate: Contains a triazole ring instead of an oxazole ring.

Uniqueness

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H8LiNO3

Molekulargewicht

161.1 g/mol

IUPAC-Name

lithium;5-propan-2-yl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C7H9NO3.Li/c1-4(2)5-3-8-6(11-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1

InChI-Schlüssel

HCZOHMNGUDCEEZ-UHFFFAOYSA-M

Kanonische SMILES

[Li+].CC(C)C1=CN=C(O1)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.